molecular formula C22H21ClN4 B2386905 3-(2-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890632-80-1

3-(2-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2386905
CAS RN: 890632-80-1
M. Wt: 376.89
InChI Key: IWWVSJRAAXZCRI-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that have been studied for their potential applications in various fields . They are characterized by a fused ring structure containing a pyrazole ring and a pyrimidine ring .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of an appropriate precursor with a suitable reagent under specific conditions . The exact method can vary depending on the desired substituents on the pyrazolo[1,5-a]pyrimidine scaffold .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused ring system containing a pyrazole ring (a five-membered ring with two nitrogen atoms) and a pyrimidine ring (a six-membered ring with two nitrogen atoms) .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, depending on the substituents present on the molecule . These reactions can be used to modify the structure of the molecule and tune its properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary widely depending on the specific compound . These properties can include solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial and Anticancer Applications

A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including compounds with structures related to the chemical . These compounds demonstrated significant antimicrobial activity and, in some cases, exhibited higher anticancer activity than the reference drug, doxorubicin, highlighting their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Structural Analysis

Kaping, Helissey, and Vishwakarma (2020) developed a simple and efficient synthesis method for substituted pyrazolo[1,5-a]pyrimidine derivatives using ultrasound. This study also includes an X-ray crystallographic study of a selected compound to ascertain the regioselectivity of the reaction, providing valuable insights into the structural aspects of these compounds (Kaping, Helissey, & Vishwakarma, 2020).

Insecticidal and Antibacterial Potential

Research by Deohate and Palaspagar (2020) focused on the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation, evaluating their insecticidal and antibacterial potential. This work demonstrates the versatility of pyrazolo[1,5-a]pyrimidine compounds in addressing agricultural and public health concerns (Deohate & Palaspagar, 2020).

Serotonin Receptor Antagonists

A study by Ivachtchenko et al. (2011) synthesized novel 3-sulfonyl-pyrazolo[1,5-a]pyrimidines and analyzed their structure-activity relationship as serotonin 5-HT6 receptor antagonists. This research highlights the potential of these compounds in developing new treatments for neurological disorders (Ivachtchenko et al., 2011).

Heterocyclic Synthesis

Al-Afaleq (2000) described an efficient one-step synthesis of various azolo[1,5-α]pyrimidine derivatives, showcasing the chemical's role in the synthesis of heterocyclic compounds. These findings contribute to the broader field of medicinal chemistry and drug design (Al-Afaleq, 2000).

Safety and Hazards

The safety and hazards associated with pyrazolo[1,5-a]pyrimidines can depend on the specific compound . As with any chemical compound, appropriate safety precautions should be taken when handling pyrazolo[1,5-a]pyrimidines .

Future Directions

The study of pyrazolo[1,5-a]pyrimidines is a promising area of research, with potential applications in various fields . Future research may focus on developing new synthetic methods, studying the properties of these compounds, and exploring their potential uses .

properties

IUPAC Name

3-(2-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4/c1-15-14-20(24-13-12-17-8-4-3-5-9-17)27-22(25-15)21(16(2)26-27)18-10-6-7-11-19(18)23/h3-11,14,24H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWVSJRAAXZCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

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